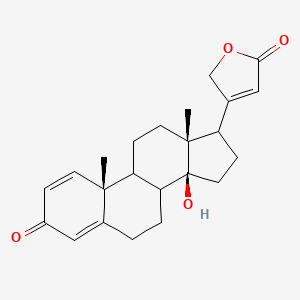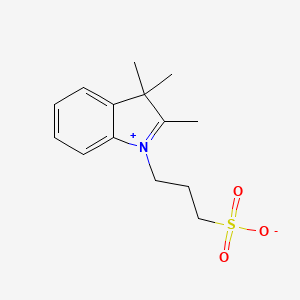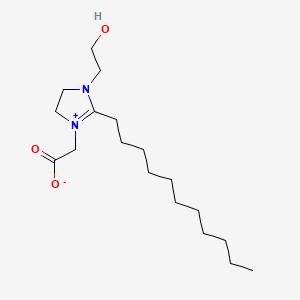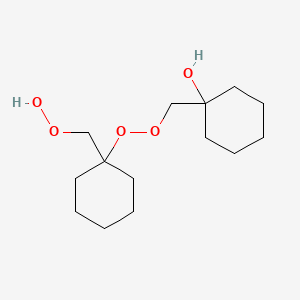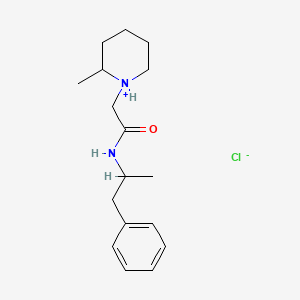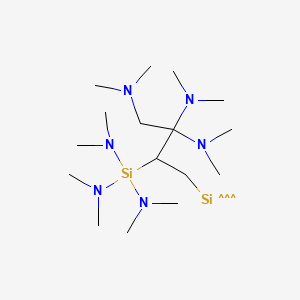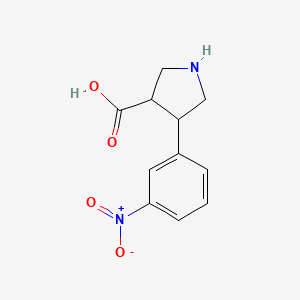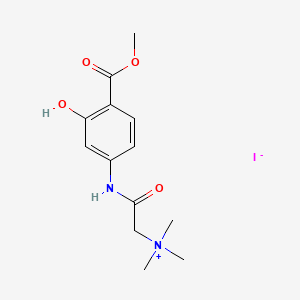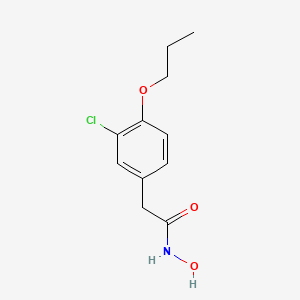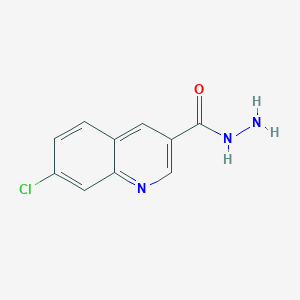![molecular formula C16H18BrN B15343076 Spiro[1,3,4,5-tetrahydroisoindol-2-ium-2,2'-1,3-dihydroisoindol-2-ium];bromide](/img/structure/B15343076.png)
Spiro[1,3,4,5-tetrahydroisoindol-2-ium-2,2'-1,3-dihydroisoindol-2-ium];bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,3,3’-TETRAHYDRO-2,2’-SPIRO[2H-ISO-INDOLINIUM] BROMIDE is a chemical compound with the molecular formula C16H18BrN and a molecular weight of 304.22 g/mol It is characterized by a spiro structure, which involves a bicyclic system connected through a single carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,3,3’-TETRAHYDRO-2,2’-SPIRO[2H-ISO-INDOLINIUM] BROMIDE typically involves the reaction of isoindoline derivatives with appropriate brominating agents. One common method includes the use of isoindoline and bromine in the presence of a solvent such as acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of 1,1’,3,3’-TETRAHYDRO-2,2’-SPIRO[2H-ISO-INDOLINIUM] BROMIDE may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’,3,3’-TETRAHYDRO-2,2’-SPIRO[2H-ISO-INDOLINIUM] BROMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different functional groups and properties, making them useful for further chemical modifications and applications.
Aplicaciones Científicas De Investigación
1,1’,3,3’-TETRAHYDRO-2,2’-SPIRO[2H-ISO-INDOLINIUM] BROMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’,3,3’-TETRAHYDRO-2,2’-SPIRO[2H-ISO-INDOLINIUM] BROMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,2’,3,3’-Tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diol (SPINOL): A similar spiro compound used as a chiral ligand in asymmetric synthesis.
Spirocyclic oxindoles: Compounds with spiro structures that have applications in medicinal chemistry and drug discovery.
Uniqueness
1,1’,3,3’-TETRAHYDRO-2,2’-SPIRO[2H-ISO-INDOLINIUM] BROMIDE is unique due to its specific spiro structure and bromide ion, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C16H18BrN |
|---|---|
Peso molecular |
304.22 g/mol |
Nombre IUPAC |
spiro[1,3,4,5-tetrahydroisoindol-2-ium-2,2'-1,3-dihydroisoindol-2-ium];bromide |
InChI |
InChI=1S/C16H18N.BrH/c1-2-6-14-10-17(9-13(14)5-1)11-15-7-3-4-8-16(15)12-17;/h1-3,5-7H,4,8-12H2;1H/q+1;/p-1 |
Clave InChI |
ZFBSAHZSDUGJGQ-UHFFFAOYSA-M |
SMILES canónico |
C1CC2=C(C[N+]3(C2)CC4=CC=CC=C4C3)C=C1.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


